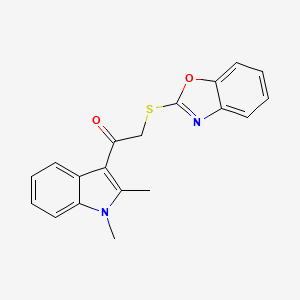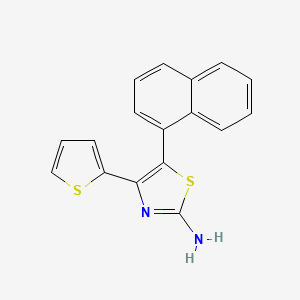![molecular formula C16H21N5O2S B5508149 3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)
3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide" often involves multi-step chemical reactions, starting from basic building blocks like amino acids, halides, and alkenes. For instance, the synthesis of related heterocyclic compounds typically includes steps such as condensation, cyclization, and nucleophilic substitution reactions (Lamphon et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often determined using techniques like X-ray crystallography. These studies provide detailed insights into the arrangement of atoms, bond lengths, angles, and overall geometry, which are crucial for understanding the compound's chemical behavior and reactivity (Wang & He, 2011).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of functional groups like thiazol, pyrimidinyl, and morpholinyl. These groups can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, additions, and ring transformations. For example, compounds containing thiazole rings can participate in reactions with halides and amines, leading to the formation of new derivatives with altered chemical properties (Yakubkene & Vainilavichyus, 1998).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, are critical for their practical application and handling. These properties are often determined experimentally and can be influenced by the compound's molecular weight, polarity, and hydrogen bonding capability.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for understanding how these compounds can be used in chemical synthesis and other applications. For instance, the presence of a morpholine ring can impart basic characteristics to the compound, affecting its solubility and reactivity (Karimian & Karimian, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound is part of a broader category of chemical compounds explored for their potential in synthesizing novel heterocyclic compounds with various biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds were evaluated for their anti-inflammatory and analgesic activities, indicating the potential utility of similar structures in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, synthesis and reactions of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives have been explored, demonstrating the chemical versatility and reactivity of thiazolopyrimidine structures in producing a variety of biologically relevant compounds (Kinoshita et al., 1987).
Biological Applications
- Anticonvulsant Activity: Research into hybrid compounds derived from propanamides and butanamides, incorporating morpholine and pyrimidine moieties, has shown promising anticonvulsant activities. These studies highlight the therapeutic potential of such compounds in treating epilepsy and other seizure disorders (Kamiński et al., 2015).
- Antimicrobial and Herbicidal Activities: Compounds incorporating the pyrimidine ring have been synthesized and evaluated for their antimicrobial properties, suggesting applications in combating bacterial infections. Additionally, their use in agriculture as herbicides has been investigated, offering potential for enhancing crop protection strategies (Farag, Kheder, & Mabkhot, 2009).
Pharmacological Research
- Neurokinin-1 Receptor Antagonism: The synthesis of compounds with neurokinin-1 receptor antagonist properties suitable for both intravenous and oral administration has been reported. These compounds are explored for their potential efficacy in treating conditions like emesis and depression, highlighting the versatility of pyrimidine and morpholine derivatives in pharmacological research (Harrison et al., 2001).
Propiedades
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-12-14(24-11-20-12)2-3-16(22)17-9-13-8-15(19-10-18-13)21-4-6-23-7-5-21/h8,10-11H,2-7,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKWDMFOSUXRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NCC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)



![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)
![ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5508115.png)
![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)
![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)



![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)